BenchChemオンラインストアへようこそ!

6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Regiochemistry Synthetic chemistry Structure elucidation

6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 87762-51-4), systematically named 2,5-Pyridinedicarboxylic acid, 1,6-dihydro-6-oxo-, 2-ethyl ester, is a heterocyclic building block (C₉H₉NO₅; MW 211.17 g/mol) belonging to the 6-oxo-1,6-dihydropyridine (2-pyridone) class. It features a pyridine ring with a 6-oxo group, a free carboxylic acid at the 5-position, and an ethoxycarbonyl (ethyl ester) substituent at the 2-position.

Molecular Formula C9H8NO5-
Molecular Weight 210.16 g/mol
CAS No. 87762-51-4
Cat. No. B3058094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS87762-51-4
Molecular FormulaC9H8NO5-
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C(=O)N1)C(=O)O
InChIInChI=1S/C9H9NO5/c1-2-15-9(14)6-4-3-5(8(12)13)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)(H,12,13)/p-1
InChIKeyXMPZWZXXZKTUMA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 87762-51-4): A 2,5-Pyridinedicarboxylic Acid Monoethyl Ester for Regioselective Drug Discovery


6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 87762-51-4), systematically named 2,5-Pyridinedicarboxylic acid, 1,6-dihydro-6-oxo-, 2-ethyl ester, is a heterocyclic building block (C₉H₉NO₅; MW 211.17 g/mol) belonging to the 6-oxo-1,6-dihydropyridine (2-pyridone) class. It features a pyridine ring with a 6-oxo group, a free carboxylic acid at the 5-position, and an ethoxycarbonyl (ethyl ester) substituent at the 2-position. This bifunctional structure—one free carboxyl and one protected carboxyl on a pyridone scaffold—enables orthogonal functionalization strategies in medicinal chemistry and agrochemical synthesis [1]. The compound is commercially available from multiple vendors with purities ranging from 95% to 98% and is recognized as a versatile small-molecule scaffold for constructing complex heterocyclic frameworks .

Why Generic Substitution Fails for 6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 87762-51-4): Regiochemistry, Orthogonal Functionality, and Structural Provenance


The 6-oxo-1,6-dihydropyridine-2,5-dicarboxylate scaffold exists in multiple isomeric and esterified forms that are not interchangeable. The target compound (2-ethyl ester, CAS 87762-51-4) differs fundamentally from its closest regioisomer—the 5-ethyl ester (CAS 87762-31-0)—in ester placement, hydrogen-bond donor count, and synthetic provenance. Its structure was established by unambiguous synthesis and confirmed by Domagala (1984), distinguishing it from previously misassigned literature structures [1]. The free 5-carboxylic acid enables orthogonal conjugation or salt formation, whereas the diethyl ester (CAS 87762-52-5) requires an additional deprotection step and the parent diacid (CAS 19841-78-2) lacks the regioselective protection that facilitates iterative synthesis. Procurement specifications further separate these compounds: Leyan supplies the target compound at 98% purity , while the 5-isomer is typically available at 95–98% from varied sources . Substitution without structural verification risks introducing the wrong regioisomer, compromising downstream synthetic yield, biological activity, or crystallinity in coordination chemistry applications.

Quantitative Differentiation Evidence for 6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 87762-51-4) vs. Closest Analogs


Regiochemical Identity Confirmed by Unambiguous Synthesis: 2-Ethyl Ester vs. 5-Ethyl Ester Isomer

Domagala (1984) unambiguously synthesized and structurally characterized the 2-ethyl 1,6-dihydro-6-oxo-2,5-pyridinedicarboxylate (target compound, CAS 87762-51-4), resolving prior literature ambiguity regarding the correct regioisomer [1]. In the same publication, the corresponding 5-ethyl isomer (CAS 87762-31-0) and 5-tert-butyl analog (CAS 87762-32-1) were also prepared and compared. The unambiguous synthesis used ozonolysis and oxidative workup of 6-(2,2-diphenylethenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylate precursors, enabling definitive assignment of the 2-ester regiochemistry. Without this structural confirmation, researchers risk using the incorrect isomer, which places the ester at the 5-position (2-carboxylic acid free) rather than the 2-position (5-carboxylic acid free), altering the compound's hydrogen-bonding profile and synthetic accessibility at the free carboxyl position.

Regiochemistry Synthetic chemistry Structure elucidation

Purity Specification Differentiation: 98% (Leyan) for CAS 87762-51-4 vs. Variable Purity of 5-Ethyl Isomer

The target compound is offered at a certified purity of 98% by Leyan (Product No. 1935354, CAS 87762-51-4) . In contrast, the 5-ethyl regioisomer (CAS 87762-31-0) shows supplier-dependent purity variability: ChemicalBook lists purities ranging from >97% to 95%–98% and 98% by HPLC across different vendors . The diethyl ester analog (CAS 87762-52-5) is commonly supplied at 95% . A 98% purity specification for the target compound provides higher reliability for quantitative structure–activity relationship (QSAR) studies, crystallography, and reproducible synthesis of pharmaceutical intermediates, where even 3% impurity differences can propagate through multi-step syntheses.

Quality specification Procurement benchmark Purity comparison

Hydrogen-Bond Donor Differentiation: Target Compound (2 HBD) vs. 5-Ethyl Isomer (0 HBD) Governs Solubility and Molecular Recognition

The target compound possesses 2 hydrogen-bond donors (HBD) due to its free 5-carboxylic acid group, as documented in computational property databases . In contrast, the 5-ethyl isomer (CAS 87762-31-0) is listed with 0 HBD in its dominant deprotonated/anionic form under physiological conditions, as reported on chem960.com . This difference directly impacts aqueous solubility, membrane permeability, and protein-ligand binding. The 4 rotatable bonds (vs. 3 for the 5-isomer) and topological polar surface area of 96.46 Ų (vs. 95.9 Ų) further differentiate physicochemical profiles . These parameters influence compliance with drug-likeness rules (e.g., Lipinski's Rule of Five: HBD ≤ 5) and affect crystallization behavior and salt formation potential during pharmaceutical formulation development.

Physicochemical properties Hydrogen bonding ADME prediction

Orthogonal Bifunctional Reactivity: Free 5‑COOH vs. Protected 2‑COOEt Enables Divergent Conjugation Strategies Unavailable to Symmetric Analogs

The target compound's asymmetric diester pattern—one ethoxycarbonyl at position 2 and one free carboxylic acid at position 5—enables sequential, chemoselective derivatization. The Domagala (1984) study demonstrated that this compound and its 5-tert-butyl analog served as precursors for synthesizing substituted 6-(aminocarbonyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, relevant to new penicillin and cephalosporin development [1]. By contrast, the diethyl ester (CAS 87762-52-5) requires a hydrolysis step to reveal a free acid, reducing synthetic efficiency, while the parent diacid (CAS 19841-78-2) lacks any ester protection and necessitates protection/deprotection sequences that add at least one extra synthetic step [1]. The bifunctional nature also supports coordination chemistry applications: the free carboxylate serves as a metal-binding handle while the ester remains available for further elaboration [2].

Orthogonal synthesis Bifunctional scaffold Medicinal chemistry

6-Oxo-1,6-Dihydropyridine Scaffold Validation in Kinase Inhibition: Class-Level Evidence for CDK5 and MEK Drug Discovery

The 6-oxo-1,6-dihydropyridine scaffold—the core motif of the target compound—has been validated as a privileged structure in kinase drug discovery. Kaller et al. (2009) reported the design and optimization of 6-oxo-1,6-dihydropyridines as potent CDK5 inhibitors for neurodegenerative disorders, with IC₅₀ values demonstrating nanomolar potency [1]. Separately, US Patent 8,211,920 describes 6-oxo-1,6-dihydropyridine derivatives as MEK inhibitors for hyperproliferative diseases including cancer [2]. The target compound (CAS 87762-51-4), bearing the free 5-carboxylic acid, provides a direct derivatization handle for amide coupling to generate focused libraries of 6-oxo-1,6-dihydropyridine-5-carboxamides, analogous to those explored in the CDK5 program. The closely related 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has also shown enzyme inhibition constants in the submicromolar range against Mycobacterium tuberculosis orotate phosphoribosyltransferase [3], though this is a different regioisomeric series.

Kinase inhibition Drug discovery Scaffold validation

Industrial Application Provenance: Validated Intermediate for Beta-Lactam Antibiotic Synthesis

The Domagala (1984) paper explicitly notes that the synthetic methodology developed for 2-ethyl 1,6-dihydro-6-oxo-2,5-pyridinedicarboxylate and its subsequent functionalization is relevant to the synthesis of new penicillins and cephalosporins [1]. This establishes a direct industrial application context for the target compound that is not documented for the 5-isomer, diethyl ester, or parent diacid. The process patent US 5,892,050 further describes a single-vessel process for preparing pyridine dicarboxylate derivatives including monoethyl esters, indicating industrial-scale synthetic accessibility [2]. The target compound thus has established synthetic methodology supporting both laboratory-scale research and potential pilot-scale production.

Beta-lactam antibiotics Pharmaceutical intermediates Synthetic utility

Optimal Procurement and Application Scenarios for 6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 87762-51-4)


Regioselective Synthesis of 5-Carboxamide Derivatives for Kinase Inhibitor Libraries

The target compound's free 5-carboxylic acid allows direct amide coupling without deprotection, enabling rapid construction of 5-carboxamide-6-oxo-1,6-dihydropyridine libraries. This substitution vector aligns with the SAR exploration described in the CDK5 inhibitor program by Kaller et al. (2009), where 6-oxo-1,6-dihydropyridines achieved potent kinase inhibition [1]. Using the target compound (98% purity, Leyan) eliminates one synthetic step compared to starting from the diethyl ester (which requires selective hydrolysis) and avoids the regiochemical ambiguity associated with the 5-isomer. The 2-ethoxycarbonyl group remains intact during 5-position derivatization, providing a second diversification point for subsequent SAR exploration.

Beta-Lactam Antibiotic Intermediate Development

As documented by Domagala (1984), the 2-ethyl 1,6-dihydro-6-oxo-2,5-pyridinedicarboxylate scaffold is directly relevant to the synthesis of new penicillins and cephalosporins [2]. The target compound serves as a precursor for 6-(aminocarbonyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid derivatives, which are key intermediates in beta-lactam antibiotic development. Industrial-scale synthesis methodology is supported by US Patent 5,892,050, which describes a single-vessel process for pyridine dicarboxylate derivatives [3]. Procurement of the 98% purity grade from Leyan or ≥95% from AKSci ensures batch consistency for multi-step pharmaceutical intermediate synthesis.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The target compound's bifunctional nature—a free carboxylate for metal coordination and an ester for solubility modulation—makes it suitable as an unsymmetrical ligand for constructing discrete complexes and coordination polymers. The 6-oxo-1,6-dihydropyridine-2,5-dicarboxylate scaffold has established utility in transition metal complexation, where the position of the free acid influences the coordination geometry [4]. The higher hydrogen-bond donor count (2 HBD) of the target compound vs. the 5-isomer (0 HBD) enhances crystal packing interactions and contributes to the formation of supramolecular architectures. Procurement of the correct regioisomer is critical, as the 5-isomer places the metal-binding carboxylate at a different vector, producing structurally distinct coordination networks.

Orthogonal Protection Strategy for Iterative Heterocycle Synthesis

In multi-step heterocycle synthesis, the target compound offers a pre-installed orthogonal protection scheme: the 2-ethoxycarbonyl group is stable under conditions that activate the 5-carboxylic acid (e.g., amide coupling, mixed anhydride formation), and vice versa. This eliminates the need for a protection step that would be required if starting from the parent diacid (CAS 19841-78-2) and avoids the deprotection step needed when starting from the diethyl ester (CAS 87762-52-5). The Domagala (1984) paper exemplified this utility by converting the target compound class into substituted 6-(aminocarbonyl) derivatives [2]. This synthetic efficiency translates directly into reduced procurement costs, shorter synthesis timelines, and higher overall yield for medicinal chemistry programs.

Quote Request

Request a Quote for 6-(Ethoxycarbonyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.